molecular formula C26H19N3O2 B2388045 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 477537-79-4

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide

Cat. No. B2388045
CAS RN: 477537-79-4
M. Wt: 405.457
InChI Key: LSUFXMYADKJBDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide” and similar compounds has been studied using techniques like X-ray crystal structure analysis . These studies provide insights into the optimized geometrical structure, electronic and vibrational features of the compound .

Scientific Research Applications

Anthelmintic Activity

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide: and related benzimidazolyl-2-hydrazones have shown promising anthelmintic properties. These compounds were synthesized with the aim of combining anthelmintic activity with antioxidant effects . In vitro studies demonstrated that these hydrazones were more effective than clinically used anthelmintic drugs such as albendazole and ivermectin. Notably, some hydrazones achieved 100% effectiveness in killing parasitic larvae after 24 hours of incubation .

Antimicrobial Potential

Benzimidazole derivatives, including those similar to our compound, have been investigated for their antibacterial and antifungal activities. For instance, a novel series of 2-substituted benzimidazole derivatives exhibited antibacterial action against Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .

Nucleating Agent for Conductive Films

In a different context, the decomposition product of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide acts as a nucleating agent for doped films. Specifically, it boosts the conductivity of the final doped films, which could have implications in materials science and electronics .

Glucokinase Activation

Researchers have explored benzimidazole-based compounds as allosteric activators of human glucokinase (GK). These compounds show significant hypoglycemic effects and hold promise for type-2 diabetes therapy. The activation of GK is crucial for glucose homeostasis, making this application particularly relevant .

Antioxidant Properties

Apart from its anthelmintic activity, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide exhibits antioxidant potential. Some benzimidazolyl-2-hydrazones, such as the 2,3- and 3,4-dihydroxy hydrazones, are effective radical scavengers. They react with free radicals, providing protection against oxidative damage .

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2/c30-26(19-9-7-13-22(17-19)31-21-11-2-1-3-12-21)27-20-10-6-8-18(16-20)25-28-23-14-4-5-15-24(23)29-25/h1-17H,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUFXMYADKJBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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